molecular formula C11H16ClNO B13604535 1-(5-Chloro-2-methoxyphenyl)-2-methylpropan-2-amine

1-(5-Chloro-2-methoxyphenyl)-2-methylpropan-2-amine

Cat. No.: B13604535
M. Wt: 213.70 g/mol
InChI Key: WIUUNYWJXOYPTE-UHFFFAOYSA-N
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Description

1-(5-Chloro-2-methoxyphenyl)-2-methylpropan-2-amine is a chemical compound of significant interest in medicinal chemistry and pharmacological research. The compound features a methoxy group, a common structural motif found in numerous approved drugs and bioactive molecules. The methoxy group is known to influence a compound's physicochemical properties, including its metabolic stability, lipophilicity, and its ability to engage in hydrogen bonding, which can be critical for optimizing drug-target interactions . This specific amine derivative, with its chloro and methoxy substitutions on the phenyl ring, serves as a valuable building block for researchers exploring structure-activity relationships (SAR). It is particularly useful in the synthesis and development of novel therapeutic agents, including investigations into potential anticancer treatments. Research into compounds containing similar 2-methoxyphenyl substructures has demonstrated their relevance in the development of targeted cancer therapies, such as pyrimidine derivatives investigated for their efficacy against non-small cell lung carcinoma and other tumor types . This product is intended for laboratory research purposes only. It is not for human or veterinary diagnostic or therapeutic use, nor is it for food or drug use. Researchers should handle this material with care, utilizing appropriate personal protective equipment and adhering to all relevant safety protocols.

Properties

Molecular Formula

C11H16ClNO

Molecular Weight

213.70 g/mol

IUPAC Name

1-(5-chloro-2-methoxyphenyl)-2-methylpropan-2-amine

InChI

InChI=1S/C11H16ClNO/c1-11(2,13)7-8-6-9(12)4-5-10(8)14-3/h4-6H,7,13H2,1-3H3

InChI Key

WIUUNYWJXOYPTE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC1=C(C=CC(=C1)Cl)OC)N

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

Methylation of 2-Amino-5-chlorobenzophenone Using Dimethyl Carbonate Catalyzed by NaY Molecular Sieve

One of the prominent methods involves the methylation of 2-amino-5-chlorobenzophenone to yield 2-methylamino-5-chlorobenzophenone , a key intermediate structurally related to the target compound. This method uses a high silicon-aluminium ratio small crystal NaY molecular sieve catalyst and dimethyl carbonate as the methylating agent.

  • Catalyst : NaY molecular sieve with a silica-alumina ratio of 6.0 to 7.0, crystal size 140–180 nm, relative crystallinity 96–100%.
  • Reaction conditions : Temperature 80–90 °C, reaction time 6.5–7.5 hours.
  • Molar ratios : Methyl carbonate to 2-amino-5-chlorobenzophenone ranging from 10:1 to 20:1.
  • Catalyst to substrate weight ratio : 0.3:1 to 0.8:1.
  • Workup : Cooling, catalyst filtration, vacuum distillation to remove unreacted methyl carbonate, recrystallization from ethanol.
  • Yield and purity : Yields between 90.2% and 92.7%, melting points around 94.0–95.1 °C, HPLC purity approximately 98.6–98.9%.
Table 1: Summary of Methylation Reaction Conditions and Outcomes
Embodiment 2-Amino-5-chlorobenzophenone (g) Methyl Carbonate (g) Catalyst (g) Temp (°C) Time (h) Yield (%) Melting Point (°C) HPLC Purity (%)
1 221 900 186 90 6.5 90.2 94.0–95.1 98.9
2 231 900 186 90 6.5 91.8 94.2–95.1 98.7
3 231 1350 70 85 7.5 92.7 94.1–95.0 98.6
4 231 1800 116 90 7.0 Not specified Not specified Not specified

This method is notable for its high efficiency and purity, making it suitable for scale-up and industrial applications.

Synthesis via Iminoalkyne Cyclization and Palladium-Catalyzed Cross-Coupling

Another approach involves the synthesis of substituted phenyl intermediates through palladium-catalyzed Sonogashira cross-coupling reactions followed by iminoalkyne cyclization.

  • Step 1 : Preparation of 2-(1-alkynyl)benzaldehyde via PdCl2(PPh3)2 and CuI catalysis in triethylamine solvent at 50 °C for 4 hours.
  • Step 2 : Formation of iminoalkynes by reaction of 2-(1-alkynyl)benzaldehyde with tert-butylamine at room temperature for 24 hours.
  • Step 3 : Cyclization of iminoalkynes using AgI-K10 clay catalyst in DMF at 100 °C for 6 hours to yield substituted isoquinolines.

While this method primarily targets isoquinoline derivatives, the intermediates such as 5-chloro-2-(3-methoxyphenyl)ethynylbenzaldehyde are structurally related to the methoxy and chloro substitution pattern of the target compound.

  • The catalyst system is heterogeneous, with no silver leaching observed, allowing catalyst reuse.
  • Purification is achieved by column chromatography.
  • Characterization includes NMR and mass spectrometry confirming structure and purity.

This method offers a versatile route to complex aromatic amines with controlled substitution patterns but is more elaborate and suited for research-scale synthesis.

Comparative Data Table of Preparation Methods

Method Key Reagents Catalyst/Conditions Yield (%) Purity (%) Notes
Methylation with Dimethyl Carbonate 2-Amino-5-chlorobenzophenone, DMC NaY molecular sieve, 80–90 °C, 6.5–7.5 h 90–93 ~99 High yield, scalable, industrially viable
Iminoalkyne Cyclization & Pd-Catalysis 2-Bromobenzaldehyde, alkynes, tert-butylamine PdCl2(PPh3)2, CuI, AgI-K10 clay, 50–100 °C Not specified High Complex, multi-step, research scale
Chiral Catalysis for Amino Alcohols Chiral catalysts, substituted phenyl precursors Various, asymmetric conditions Not specified Not specified For chiral analogues, less direct

Chemical Reactions Analysis

Types of Reactions: 1-(5-Chloro-2-methoxyphenyl)-2-methylpropan-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed:

Scientific Research Applications

1-(5-Chloro-2-methoxyphenyl)-2-methylpropan-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(5-Chloro-2-methoxyphenyl)-2-methylpropan-2-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity and influencing cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The table below compares 1-(5-Chloro-2-methoxyphenyl)-2-methylpropan-2-amine with four structurally related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Substituents on Phenyl Ring Key Properties/Applications
This compound C₁₁H₁₆ClNO 213.70 Not Provided 5-Cl, 2-OCH₃ Discontinued; potential research chemical
Chlorphentermine (1-(4-Chlorophenyl)-2-methylpropan-2-amine) C₁₀H₁₄ClN 183.69 461-78-9 4-Cl Anorectic agent; proprietary drug (e.g., Lucofen)
1-(4-Methoxyphenyl)-2-methylpropan-2-amine C₁₁H₁₇NO 179.26 56490-94-9 4-OCH₃ Life science research; high-purity grades available
1-(2-Methoxyphenyl)-N-methylpropan-2-amine (2-Methoxymethamphetamine) C₁₁H₁₇NO 179.26 Not Provided 2-OCH₃, N-CH₃ Stimulant analog; detected in forensic samples
1-(3-Fluoro-4-methylphenyl)-2-methylpropan-2-amine C₁₁H₁₆FN 181.25 23109614 (PubChem) 3-F, 4-CH₃ Research chemical; limited data
Key Observations:
  • Substituent Effects: The position and nature of substituents significantly influence biological activity. For example: Chlorphentermine (4-Cl) acts as an anorectic, likely due to its interaction with monoamine transporters . 2-Methoxymethamphetamine (2-OCH₃, N-CH₃) exhibits stimulant properties akin to methamphetamine derivatives . The 5-Cl, 2-OCH₃ substitution in the target compound may enhance lipophilicity (higher molecular weight vs. analogs) and alter receptor binding compared to 4-substituted derivatives.
  • Stereoelectronic Properties :

    • Methoxy groups (electron-donating) and chloro/fluoro groups (electron-withdrawing) modulate the phenyl ring’s electronic profile, affecting interactions with biological targets.
    • Tertiary amines (e.g., 2-methylpropan-2-amine backbone) generally exhibit higher metabolic stability than primary or secondary amines.

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